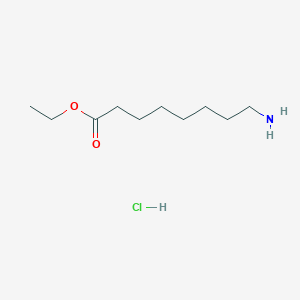

Ethyl 8-aminooctanoate hydrochloride

Description

Contextual Significance in Organic and Medicinal Chemistry Research

In the realms of organic and medicinal chemistry, the strategic importance of bifunctional building blocks like ethyl 8-aminooctanoate hydrochloride cannot be overstated. The presence of two distinct reactive sites—the nucleophilic amine and the electrophilic ester—allows for sequential and controlled chemical modifications. This dual reactivity is particularly advantageous in the construction of molecules with defined architectures and functionalities.

The linear C8 aliphatic chain provides a flexible spacer element, which can be crucial in designing molecules where specific spatial arrangements of functional groups are required for biological activity or material properties. Researchers in medicinal chemistry, for instance, often utilize such linkers to connect a targeting moiety to a therapeutic agent in drug-conjugate systems.

Role as a Fundamental Building Block in Chemical Synthesis

The primary utility of this compound lies in its capacity to serve as a monomer or an intermediate in multi-step synthetic pathways. The amine group can readily participate in reactions such as amidation, alkylation, and sulfonylation, while the ester group is susceptible to hydrolysis, amidation, and reduction. This orthogonal reactivity allows chemists to selectively manipulate one functional group while leaving the other intact for subsequent transformations.

One of the most significant applications of ω-amino acid esters is in the synthesis of polyamides. The ability of this compound to act as an AB-type monomer, where 'A' is the amine and 'B' is the ester, makes it a candidate for polycondensation reactions. This is analogous to the use of similar bifunctional molecules, such as ethyl L-lysine dihydrochloride (B599025), in the preparation of specialty polyamides and polyimides. nih.gov The resulting polymers can possess unique properties, including biodegradability and potential for ion exchange, depending on the polymer structure.

| Property | Value |

| CAS Number | 29833-31-6 |

| Molecular Formula | C10H22ClNO2 |

| Molecular Weight | 223.74 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in water and alcohols |

Overview of Contemporary Research Trajectories

Current research involving this compound and similar ω-amino acid esters is directed towards several innovative areas. A prominent trajectory is their application in materials science, particularly in the development of biodegradable polymers. Amino acid-based ester polymers are being investigated for the fabrication of nanoparticles for drug delivery systems. mdpi.com The incorporation of monomers like ethyl 8-aminooctanoate could influence the physical and biological properties of these nanomaterials, such as their size, surface charge, and biocompatibility.

Furthermore, the use of such bifunctional molecules as linkers in the synthesis of complex bioactive molecules remains an active area of investigation. The ability to synthesize linear precursors for macrocycles is crucial in the development of new therapeutics, and ω-amino acid esters can serve as key components in the construction of these macrocyclic scaffolds. researchgate.net

While specific research solely focused on this compound is not extensively documented in publicly available literature, its structural motifs are present in various complex molecules, and its utility can be inferred from studies on analogous compounds. The ongoing exploration of novel monomers for polymer synthesis and versatile linkers for medicinal chemistry suggests that the importance of this compound as a fundamental building block will continue to grow.

Structure

2D Structure

3D Structure of Parent

Propriétés

IUPAC Name |

ethyl 8-aminooctanoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO2.ClH/c1-2-13-10(12)8-6-4-3-5-7-9-11;/h2-9,11H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MARYNTIOKYZZQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCCCN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethyl 8 Aminooctanoate and Its Hydrochloride Salt

Esterification Approaches

The most direct method for synthesizing ethyl 8-aminooctanoate is the esterification of 8-aminooctanoic acid with ethanol (B145695). This reaction is typically followed by the introduction of hydrochloric acid to form the stable hydrochloride salt.

Acid-Catalyzed Ethyl Esterification of 8-Aminooctanoic Acid

The Fischer esterification is a classic and widely used method for this transformation. masterorganicchemistry.commasterorganicchemistry.com It involves the reaction of 8-aminooctanoic acid with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrogen chloride (HCl) gas. chemguide.co.uk The reaction is an equilibrium process where the acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity. chemguide.co.uk The alcohol (ethanol) then acts as a nucleophile, attacking the carbonyl carbon. A series of proton transfer and elimination steps results in the formation of the ethyl ester and water. masterorganicchemistry.com The final step involves treating the resulting amino ester with hydrochloric acid in a suitable solvent, like anhydrous ether, to precipitate the desired ethyl 8-aminooctanoate hydrochloride salt.

Esterification : 8-Aminooctanoic Acid + Ethanol ⇌ Ethyl 8-Aminooctanoate + Water (in the presence of an acid catalyst)

Salt Formation : Ethyl 8-Aminooctanoate + HCl → this compound

Optimization of Reaction Conditions and Purification Techniques

Optimizing the Fischer esterification process is crucial for maximizing yield and purity. beilstein-journals.org Several factors influence the reaction's efficiency.

Reaction Conditions : The reaction is typically performed under reflux, heating the mixture to the boiling point of the solvent (ethanol) to increase the reaction rate. Using a large excess of the alcohol can shift the equilibrium towards the product side, thereby increasing the yield. masterorganicchemistry.com Reaction times can vary, but heating for several hours is common to ensure the reaction proceeds to completion. chemicalbook.com

Purification : After the reaction, the crude product must be purified. A common technique is recrystallization, often from a mixture of ethanol and diethyl ether, which effectively removes unreacted starting materials and byproducts. Distillation can also be employed to separate the ester from non-volatile impurities before the hydrochloride salt formation. Post-reaction workup often includes washing with a basic solution, like saturated sodium bicarbonate, to neutralize any remaining acid catalyst and unreacted carboxylic acid, followed by washing with water. chemicalbook.com

Table 1: Example of Reaction and Purification Parameters for Esterification

| Parameter | Condition/Reagent | Purpose |

| Reactants | 8-Aminooctanoic Acid, Ethanol | Starting material and esterifying agent |

| Catalyst | Concentrated Sulfuric Acid (H₂SO₄) | To protonate the carboxylic acid and speed up the reaction |

| Temperature | Reflux | To increase the rate of reaction |

| Reaction Time | 3 hours | To allow the reaction to approach completion chemicalbook.com |

| Workup Step 1 | Wash with H₂O | To remove the excess alcohol and some impurities |

| Workup Step 2 | Wash with sat. NaHCO₃ | To neutralize the acid catalyst and unreacted acid chemicalbook.com |

| Drying Agent | MgSO₄ | To remove residual water from the organic phase chemicalbook.com |

| Final Step | Evaporation of solvent | To isolate the crude ethyl 8-aminooctanoate chemicalbook.com |

Indirect Synthesis Routes

Indirect routes involve the synthesis of the precursor, 8-aminooctanoic acid, from different starting materials, followed by its esterification. These methods are particularly relevant for large-scale production where the cost and availability of the starting amino acid may be a concern.

Preparation of 8-Aminooctanoic Acid from Precursors

Several synthetic pathways to 8-aminooctanoic acid have been developed from various precursors.

From Cyclooctanone (B32682) via Beckmann Rearrangement : A well-established method for producing ω-amino acids involves the Beckmann rearrangement of a cyclic oxime. google.com The process starts with the conversion of cyclooctanone to its corresponding oxime using hydroxylamine. masterorganicchemistry.com This oxime is then treated with a strong acid, such as sulfuric acid or polyphosphoric acid, which catalyzes its rearrangement into a cyclic amide, a lactam (in this case, azacyclononan-2-one). masterorganicchemistry.comwikipedia.org The final step is the acid-catalyzed hydrolysis of the lactam, which opens the ring to yield 8-aminooctanoic acid. guidechem.com

From 1,6-Dibromohexane (B150918) : An alternative route begins with 1,6-dibromohexane. google.com This starting material undergoes a substitution reaction with diethyl malonate to form 2-(6-bromohexyl)diethyl malonate. Subsequent ester hydrolysis and decarboxylation yield 8-bromooctanoic acid. This bromo-acid can then be converted to 8-aminooctanoic acid, for example, by reaction with ammonia (B1221849). guidechem.comgoogle.com

From other precursors : Other reported syntheses of 8-aminooctanoic acid include starting from azelaic acid via the Hoffmann degradation or from an azelaic acid monoalkyl ester via the Curtius rearrangement. google.com A newer approach involves a multi-step synthesis starting from 6-methoxy-6-oxohexanoic acid. cjph.com.cn

Subsequent Esterification from 8-Aminooctanoic Acid Precursors

Once 8-aminooctanoic acid has been synthesized through one of the indirect routes, it is then esterified to produce ethyl 8-aminooctanoate. The esterification process itself is identical to the direct approach described in section 2.1.1. The synthesized 8-aminooctanoic acid is reacted with ethanol under acidic conditions, typically using reflux, followed by purification and formation of the hydrochloride salt.

Scalable Synthesis and Industrial Production Considerations

Transitioning a synthesis from the laboratory to an industrial scale introduces several critical considerations. The primary goals are to develop a process that is cost-effective, safe, high-yielding, and environmentally friendly. guidechem.com

Cost and Availability of Raw Materials : The choice of starting material is paramount. For instance, while methods using cyclohexanone (B45756) or octanediol exist, the high cost of these materials can make them unsuitable for large-scale production. guidechem.com Routes starting from less expensive feedstocks like 1,6-dibromohexane or cyclooctanone are often more economically viable. google.comgoogle.com

Safety and Environmental Impact : Some laboratory methods are not suitable for industrial production due to safety hazards. For example, a synthesis route for 8-aminooctanoic acid that uses sodium azide (B81097) is prone to explosion and produces toxic azides, posing significant risks. guidechem.com Similarly, the use of reagents containing heavy metals, such as the Jones reagent (which contains chromium), creates hazardous waste and serious environmental pollution. guidechem.com Industrial processes must prioritize safer reagents and minimize waste generation.

Process Efficiency and Robustness : A scalable synthesis must be robust and high-yielding. A patented method for producing ω-amino acids involves reacting a halogenated carboxylic acid ester (like 8-chlorooctanoic acid ethyl ester) with a metal cyanate (B1221674) and an alcohol. google.com This method is described as suitable for large-scale operation from both an economic and ecological standpoint, achieving high yields without the need for an excess of metal cyanate, thus reducing waste salt accumulation. google.com The final product, the hydrochloride of 8-aminooctanoic acid, can be obtained in high yield as a crystalline solid. google.com

Table 2: Comparison of Synthetic Precursors for 8-Aminooctanoic Acid

| Starting Material | Synthetic Route Highlight | Industrial Scalability Considerations |

| Cyclohexanone | Rearrangement with sodium azide | Expensive starting material; use of explosive and toxic sodium azide poses significant safety hazards. guidechem.com |

| Octanediol | Oxidation with Jones reagent | High cost of starting material; use of chromium-based reagent causes heavy metal pollution. guidechem.com |

| Cyclooctanone | Beckmann Rearrangement of oxime, then hydrolysis | A common and established route for ω-amino acids. google.com |

| 8-Chlorooctanoic acid ethyl ester | Reaction with potassium cyanate and ethanol, then hydrolysis | Described as suitable for large-scale operation, with high yield and reduced waste. google.com |

Continuous Flow Reactor Applications

Continuous flow chemistry represents a significant paradigm shift from traditional batch processing, offering enhanced control over reaction parameters, improved safety, and greater consistency. While specific literature detailing the synthesis of ethyl 8-aminooctanoate in a continuous flow system is not widely published, the principles and successes in analogous reactions, particularly the esterification of other amino acids, strongly support its applicability. mdpi.comscirp.org

In a potential flow process for the Fischer-Speier esterification of 8-aminooctanoic acid, reactants (8-aminooctanoic acid dissolved or suspended in ethanol with an acid catalyst) would be pumped continuously through a heated tubular or micro-packed bed reactor. The small reactor dimensions ensure rapid heat and mass transfer, allowing for precise temperature control and significantly reduced reaction times compared to batch refluxing. mdpi.comresearchgate.net This methodology minimizes the formation of thermal degradation byproducts and can be scaled up by extending the operational time rather than increasing the reactor volume. scirp.org Lipase-catalyzed synthesis of other β-amino acid esters has been successfully demonstrated in continuous-flow microreactors, achieving high yields with short residence times (e.g., 30 minutes), highlighting a green chemistry approach that could be adapted for this compound. mdpi.comresearchgate.net

| Feature | Batch Processing | Continuous Flow Processing |

| Reaction Time | Typically several hours to over 24 hours under reflux. scielo.br | Potentially minutes to less than an hour due to efficient heat transfer. mdpi.com |

| Heat Transfer | Inefficient, leading to temperature gradients and potential for localized overheating. | Highly efficient, ensuring uniform temperature and minimizing byproduct formation. researchgate.net |

| Scalability | Difficult; requires larger vessels and poses safety and mixing challenges. | Straightforward; achieved by running the system for longer durations ("scaling out"). scirp.org |

| Safety | Large volumes of reagents and solvents present significant risks. | Small reaction volumes at any given time inherently reduce risks. |

| Product Consistency | Subject to batch-to-batch variability. | High consistency and reproducibility due to precise control over parameters. |

Advanced Purification Methodologies (e.g., Distillation, Crystallization)

The purification of ethyl 8-aminooctanoate and its hydrochloride salt is crucial for removing unreacted starting materials, catalysts, and byproducts. A multi-step approach involving extraction, distillation, and crystallization is typically employed.

Following the initial synthesis, a standard aqueous workup is often performed on the crude reaction mixture. This involves neutralizing the acid catalyst with a mild base, such as a sodium bicarbonate or potassium carbonate solution, and extracting the free base form of ethyl 8-aminooctanoate into an organic solvent like ethyl acetate (B1210297) or dichloromethane. researchgate.net This step effectively removes inorganic salts and water-soluble impurities.

Distillation: For the free base, which is a liquid at room temperature, vacuum distillation can be an effective method for purification. This technique separates compounds based on differences in their boiling points. Ethyl 8-aminooctanoate has a predicted boiling point of approximately 250.8 °C at atmospheric pressure, making vacuum distillation necessary to lower the boiling point and prevent thermal decomposition. chemicalbook.com This step is particularly useful for removing non-volatile impurities and any remaining high-boiling solvents.

Crystallization: Crystallization is the primary method for purifying the final hydrochloride salt, which is a solid. google.com This process relies on the principle that the solubility of a compound in a solvent system changes with temperature or solvent composition. A common technique involves dissolving the crude hydrochloride salt in a minimal amount of a "good" solvent, such as warm ethanol, in which it is highly soluble. scielo.br Subsequently, a "poor" or "anti-solvent," such as diethyl ether, is slowly added. scielo.br This decreases the solubility of the target compound, causing it to precipitate out of the solution as purified crystals, leaving impurities behind in the solvent mixture. The resulting crystalline solid is then isolated by filtration, washed with a cold solvent to remove residual impurities, and dried under a vacuum.

| Method | Purpose | Typical Reagents/Conditions | Target Form |

| Aqueous Wash/Extraction | Removal of acid catalyst, unreacted amino acid, and inorganic salts. | Water, NaHCO₃/K₂CO₃ solution, organic solvent (e.g., ethyl acetate). researchgate.net | Ethyl 8-aminooctanoate (Free Base) |

| Vacuum Distillation | Separation from non-volatile impurities and high-boiling solvents. | Reduced pressure, elevated temperature (below decomposition point). | Ethyl 8-aminooctanoate (Free Base) |

| Crystallization/ Recrystallization | High-purity isolation of the final product, removal of soluble impurities. | Mixed solvent systems (e.g., Ethanol/Diethyl Ether, Alcohol/Water). scielo.br | This compound |

Formation of the Hydrochloride Salt

The conversion of the purified ethyl 8-aminooctanoate free base into its hydrochloride salt is a straightforward acid-base reaction. youtube.com This transformation is highly desirable as the salt form is typically a stable, crystalline solid that is easier to handle, weigh, and store than the corresponding liquid free base. spectroscopyonline.com Furthermore, the salt often exhibits improved solubility in certain solvents.

The fundamental reaction involves the protonation of the lone pair of electrons on the primary amine's nitrogen atom by a strong acid, hydrochloric acid. This forms an ammonium (B1175870) cation, with the chloride ion acting as the counter-ion, resulting in an ionic salt. youtube.com

There are two primary laboratory methods for achieving this transformation, both of which require substantially anhydrous (water-free) conditions to prevent hydrolysis of the ester and to ensure the salt precipitates effectively.

Using Anhydrous HCl Gas: In this method, the purified ethyl 8-aminooctanoate is dissolved in a dry, aprotic solvent such as diethyl ether or dichloromethane. Anhydrous hydrogen chloride gas is then bubbled through the solution. researchgate.net The hydrochloride salt, being insoluble in these nonpolar solvents, precipitates out as a solid and can be collected by filtration.

Using a Solution of HCl in an Anhydrous Solvent: A more convenient and common alternative involves using a pre-prepared saturated solution of hydrogen chloride in an anhydrous solvent. researchgate.net Solutions such as HCl in diethyl ether, dioxane, or ethanol are commercially available or can be prepared in the lab. researchgate.net This acidic solution is added dropwise to a solution of the free base amine, typically at reduced temperatures (e.g., 0-4 °C), which induces the precipitation of the hydrochloride salt. researchgate.net

| Method | Description | Advantages | Disadvantages/Considerations |

| Anhydrous HCl Gas | Dry HCl gas is passed through a solution of the amine in an aprotic solvent. researchgate.net | Produces a very pure salt with no additional solvent introduction. | Requires handling of corrosive and toxic HCl gas; specialized equipment (gas cylinder, bubbler) is needed. |

| HCl in Anhydrous Solvent | A solution of HCl (e.g., in dioxane, ethanol, or ether) is added to the amine solution. researchgate.net | More convenient and easier to handle than gaseous HCl; allows for stoichiometric control. | The solvent used for the HCl solution must be compatible with the reaction and easily removable. |

Derivatization Strategies and Analogue Synthesis

Functionalization of the Primary Amine Group

The primary amine group in ethyl 8-aminooctanoate is a nucleophilic center, making it amenable to a wide array of reactions. As the starting material is a hydrochloride salt, the amine is protonated (R-NH3+ Cl-). To render it nucleophilic, a non-nucleophilic base is typically required to deprotonate the ammonium (B1175870) salt and liberate the free amine (R-NH2) before proceeding with subsequent reactions.

Amide Bond Formation

One of the most fundamental transformations of the primary amine is the formation of an amide bond through reaction with a carboxylic acid or its activated derivative. This reaction is central to the synthesis of peptides and other complex molecules. The direct condensation of a carboxylic acid with the free amine of ethyl 8-aminooctanoate is generally not feasible and requires the use of coupling reagents to activate the carboxylic acid. growingscience.com

Commonly used coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and suppress side reactions. nih.gov Another class of effective reagents is uronium-based activators like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). growingscience.com The general protocol involves activating the carboxylic acid, followed by the addition of the deprotonated ethyl 8-aminooctanoate.

Table 1: Common Coupling Reagents for Amide Bond Formation

| Coupling Reagent | Additive/Base | Typical Solvent | Key Features |

| EDC | HOBt, DMAP | CH2Cl2, CH3CN | Water-soluble byproducts, mild conditions. nih.gov |

| HATU | DIPEA | DMF | High efficiency, rapid reaction times. growingscience.com |

| DCC | DMAP | CH2Cl2 | Potent activator, byproduct (DCU) is insoluble. |

The reaction proceeds by the activation of the carboxylic acid to form a highly reactive intermediate, which is then susceptible to nucleophilic attack by the primary amine of ethyl 8-aminooctanoate. nih.gov

Amine Protection Strategies (e.g., Methoxytrityl (MTr) Protection)

In multi-step syntheses, it is often necessary to temporarily block the reactivity of the primary amine to prevent it from interfering with reactions at the ester terminus. This is achieved using protecting groups. Trityl-based groups, such as the methoxytrityl (MTr) group, are particularly useful for the selective protection of primary amines. acgpubs.org Related groups like dimethoxytrityl (DMT) and trimethoxytrityl (TMT) are also effective reagents for this purpose. rsc.org

The protection is typically carried out by reacting ethyl 8-aminooctanoate with methoxytrityl chloride (MTr-Cl) in the presence of a non-nucleophilic base like triethylamine (B128534) or N,N-diisopropylethylamine (DIPEA). The bulky nature of the MTr group provides steric hindrance, effectively shielding the amine from various reagents. Deprotection is conveniently achieved under mildly acidic conditions, which cleave the trityl-amine bond while often leaving other functional groups, like the ester, intact. rsc.org

Nucleophilic Substitution Reactions

The lone pair of electrons on the nitrogen atom of the free amine makes it a potent nucleophile, capable of participating in substitution reactions, most commonly with alkyl halides. savemyexams.com This reaction, known as N-alkylation, allows for the synthesis of secondary and tertiary amines.

The reaction of ethyl 8-aminooctanoate with an alkyl halide (e.g., ethyl bromide) leads to the formation of a secondary amine, ethyl 8-(ethylamino)octanoate. chemguide.co.uk However, this reaction is often difficult to control. The resulting secondary amine is typically more nucleophilic than the starting primary amine and can react further with the alkyl halide to produce a tertiary amine and subsequently a quaternary ammonium salt. chemguide.co.ukmasterorganicchemistry.comlibretexts.org To favor mono-alkylation and the formation of the secondary amine, a large excess of the primary amine is often used. masterorganicchemistry.com

Table 2: Products of Nucleophilic Substitution of Ethyl 8-aminooctanoate with an Alkyl Halide (R'-X)

| Product Type | Structure | Comments |

| Secondary Amine | R'-NH-(CH2)7-COOEt | Favored by using a large excess of the starting amine. |

| Tertiary Amine | (R')2N-(CH2)7-COOEt | Formed by further reaction of the secondary amine. |

| Quaternary Ammonium Salt | (R')3N+-(CH2)7-COOEt X- | The final product of exhaustive alkylation. libretexts.org |

Ester Group Transformations

The ethyl ester group provides another site for derivatization, allowing for modification of the carboxylic acid end of the molecule.

Ester Hydrolysis (Saponification) to Yield Carboxylic Acid Derivatives

Ester hydrolysis, or saponification, is the conversion of the ester back into its constituent carboxylic acid and alcohol. This is typically achieved by heating the ester with a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), in an aqueous or alcoholic solution. operachem.com The reaction is effectively irreversible because the final step involves the deprotonation of the carboxylic acid by the alkoxide ion, forming a carboxylate salt. operachem.com

To isolate the free carboxylic acid, 8-aminooctanoic acid, a subsequent acidification step is required. operachem.com This is usually done by adding a strong acid like hydrochloric acid (HCl) to the reaction mixture after the initial hydrolysis is complete. google.com This protonates the carboxylate salt, yielding the final carboxylic acid product. google.com A procedure for the hydrolysis of the related methyl 8-aminooctanoate to 8-aminooctanoic acid involves heating with water under pressure. chemicalbook.com

Transesterification Reactions

Transesterification is the process of exchanging the ethyl group of the ester with a different alkyl group from another alcohol (R'-OH). wikipedia.org This reaction is catalyzed by either an acid or a base. masterorganicchemistry.com

In acid-catalyzed transesterification, a proton source (e.g., sulfuric acid) protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by the new alcohol. masterorganicchemistry.com In base-catalyzed transesterification, an alkoxide (R'-O⁻) acts as the nucleophile, attacking the carbonyl carbon. youtube.com

The reaction is an equilibrium process. To drive the reaction to completion, it is common to use a large excess of the new alcohol (R'-OH) or to remove the displaced ethanol (B145695) from the reaction mixture as it is formed. wikipedia.org This strategy allows for the synthesis of a wide variety of esters from ethyl 8-aminooctanoate, such as methyl, propyl, or more complex alkyl esters. nih.govresearchgate.net

Alkyl Chain Modifications

Modifications to the eight-carbon alkyl chain of ethyl 8-aminooctanoate hydrochloride can introduce new functionalities and alter the physicochemical properties of the molecule.

The introduction of a halogen atom onto the alkyl chain provides a reactive handle for further chemical transformations. A common strategy involves the halogenation of an octanoic acid precursor, which is then converted to the final amino ester hydrochloride.

For instance, the synthesis of halogenated analogues often starts with the bromination of octanoic acid. This can be achieved using a brominating agent like N-bromosuccinimide (NBS) or bromine itself. The resulting 8-bromooctanoic acid is then esterified with ethanol to yield ethyl 8-bromooctanoate. nbinno.com This intermediate is a versatile precursor for introducing various functionalities. The reactive bromo group can readily undergo nucleophilic substitution reactions. smolecule.com

To arrive at an amino-functionalized product, the bromo-ester can be subjected to amination. One method involves reacting the halogenated carboxylic acid ester with a metal cyanate (B1221674) and an alcohol to form a urethane, which is then hydrolyzed under acidic conditions to yield the amino acid hydrochloride. google.com For example, 8-chlorooctanoic acid ethyl ester can be reacted with potassium cyanate and ethanol, followed by acidic saponification to produce 8-aminooctanoic acid hydrochloride. google.com This multi-step approach, starting from a halogenated precursor, is a common route to ω-aminoalkanoates.

The following table outlines the key intermediates in the synthesis of halogenated precursors to ethyl 8-aminooctanoate.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Synthetic Role |

| Ethyl 8-bromooctanoate | C₁₀H₁₉BrO₂ | 251.16 | Intermediate for nucleophilic substitution |

| Ethyl 8-chlorooctanoate | C₁₀H₁₉ClO₂ | Not specified | Precursor for amination reactions |

The incorporation of heteroatoms such as sulfur or oxygen into the alkyl chain can significantly impact the molecule's polarity, flexibility, and biological activity. The synthesis of such derivatives can be achieved by leveraging the reactivity of halogenated intermediates.

Thioether Linkages: Thioethers can be synthesized through the reaction of a halogenated precursor with a thiol. For example, ethyl 8-bromooctanoate can serve as an electrophile in a reaction with a suitable thiol (R-SH) in the presence of a base to form a thioether derivative. Subsequent conversion of the ester and introduction of the amino group would lead to the desired aminooctanoate analogue. General methods for thioether synthesis are well-established and can be adapted for this purpose. cornell.edursc.org

Oxygen Ether Linkages: Similarly, oxygen ether linkages can be introduced by reacting a halogenated intermediate with an alcohol or an alkoxide. This Williamson ether synthesis-type reaction would yield an ether-functionalized octanoate (B1194180) ester. The terminal amino group can then be introduced in a subsequent step.

Synthesis of Structural Analogues and Homologues

The synthesis of structural analogues and homologues of this compound allows for the systematic investigation of structure-activity relationships.

A straightforward analogue is the corresponding methyl ester. A convenient and widely applicable method for the synthesis of amino acid methyl ester hydrochlorides involves the use of trimethylchlorosilane (TMSCl) in methanol (B129727) at room temperature. nih.gov This one-step procedure is efficient for the esterification of various amino acids.

In this method, 8-aminooctanoic acid is treated with TMSCl in methanol. The TMSCl reacts with methanol to generate HCl in situ, which catalyzes the esterification of the carboxylic acid. The reaction proceeds under mild conditions and typically results in high yields of the desired methyl ester hydrochloride salt. nih.gov

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Mthis compound | 77420-98-5 | C₉H₂₀ClNO₂ | Not specified |

| Methyl 8-aminooctanoate | 59080-49-8 | C₉H₁₉NO₂ | 173.25 |

The synthesis of homologues with varying alkyl chain lengths provides insight into the influence of lipophilicity and chain length on the compound's properties.

Shorter Chain Analogue (Ethyl 6-aminohexanoate (B3152083) hydrochloride): A common shorter-chain homologue is derived from 6-aminohexanoic acid. A notable synthesis of ethyl-6-aminohexanoate involves the reaction of caprolactam with ethanol in near-critical water, which can achieve high yields. researchgate.net The resulting ester can then be treated with hydrochloric acid to form the hydrochloride salt.

Longer Chain Analogue (Ethyl 10-aminodecanoate hydrochloride): For longer chain homologues, the synthetic strategies often mirror those used for 8-aminooctanoic acid derivatives, starting from the corresponding ω-amino acid or a suitable precursor.

The following table summarizes key information for these homologues.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Ethyl 6-aminohexanoate hydrochloride | 3633-17-8 | C₈H₁₈ClNO₂ | 195.69 scbt.com |

| Ethyl 10-aminodecanoate hydrochloride | 91689-23-5 | C₁₂H₂₆ClNO₂ | Not specified |

While direct comparative studies of the synthesis of these ω-aminoalkanoate esters are not extensively documented, a comparative analysis can be made based on the available synthetic routes.

The synthesis of ethyl 8-aminooctanoate and its homologues often relies on the availability of the corresponding ω-amino acid or a suitable precursor. For shorter chains, like the C6 analogue, ring-opening of lactams (e.g., caprolactam) presents an efficient and high-yielding route. researchgate.net For longer chain analogues, multi-step syntheses starting from commercially available long-chain fatty acids or diols are more common.

The esterification step to form the ethyl or methyl ester hydrochloride is generally a straightforward and high-yielding reaction, often catalyzed by acid. Methods like the use of thionyl chloride in alcohol or TMSCl in methanol are broadly applicable across the homologous series. nih.gov The choice of synthetic route is often dictated by the cost and availability of the starting materials. For instance, the synthesis of 8-aminooctanoic acid itself can start from various precursors, including cyclohexanone (B45756) or octanediol, each with its own advantages and disadvantages in terms of cost, safety, and environmental impact. guidechem.com

Applications in Advanced Organic Synthesis

Precursor in Bioactive Molecule Synthesis

The unique structure of ethyl 8-aminooctanoate hydrochloride, featuring both a nucleophilic amine and an electrophilic ester, makes it an attractive starting material for the synthesis of a variety of bioactive compounds. The amine group can be readily acylated or alkylated, while the ester can be hydrolyzed, aminated, or reduced, allowing for a wide range of chemical modifications.

Peptide and Peptidomimetic Scaffolding

While direct literature explicitly detailing the use of this compound in peptide and peptidomimetic scaffolding is limited, the structural characteristics of its parent acid, 8-aminooctanoic acid, make it a valuable component in this area. Amino acids with long aliphatic chains are known to influence the secondary structure of peptides, often promoting the formation of helices or stable turn structures. The incorporation of 8-aminooctanoic acid can introduce conformational constraints and increase the lipophilicity of peptides, which can enhance their metabolic stability and membrane permeability.

Peptidomimetics are designed to mimic the structure and function of natural peptides but with improved pharmacological properties. The flexible eight-carbon linker of 8-aminooctanoic acid can be used to construct scaffolds that position pharmacophoric groups in a spatially defined manner, mimicking the side-chain presentation of a peptide and enabling interaction with biological targets.

Development of Antiviral Agents (e.g., Anti-HIV-1 Compounds)

A notable application of the 8-aminooctanoic acid backbone is in the development of antiviral agents, particularly those targeting the human immunodeficiency virus type 1 (HIV-1). Research has demonstrated the use of 8-aminooctanoic acid as a linker in the synthesis of novel oleanolic acid derivatives with anti-HIV activity. nii.ac.jp In these compounds, the 8-aminooctanoic acid moiety connects the triterpenoid (B12794562) core to other functional groups, and the length of this linker is crucial for optimizing the antiviral potency.

The synthesis of these derivatives involves coupling the acyl chloride of acetylated oleanolic acid with the trimethylsilyl (B98337) (TMS) ester of 8-aminooctanoic acid. nii.ac.jp This strategic use of the 8-aminooctanoic acid linker highlights its role in positioning the active pharmacophores for effective interaction with viral targets.

Table 1: Synthesis of an Oleanolic Acid Derivative Incorporating an 8-Aminooctanoic Acid Linker nii.ac.jp

| Step | Reactants | Reagents | Product | Yield |

| 1 | Oleanolic Acid | Acetic Anhydride, Pyridine | Acetylated Oleanolic Acid | - |

| 2 | Acetylated Oleanolic Acid | Oxalyl Chloride | Acetylated Oleanoyl Chloride | - |

| 3 | 8-Aminooctanoic Acid | Trimethylsilyl Chloride | TMS ester of 8-Aminooctanoic Acid | - |

| 4 | Acetylated Oleanoyl Chloride, TMS ester of 8-Aminooctanoic Acid | - | Coupled Product | 93% |

Design and Synthesis of Histone Deacetylase (HDAC) Inhibitors

This compound serves as a key building block in the synthesis of Histone Deacetylase (HDAC) inhibitors. HDACs are a class of enzymes that play a crucial role in gene expression, and their inhibitors are being investigated as potential therapeutics for cancer and other diseases. A common structural motif for HDAC inhibitors consists of a zinc-binding group, a linker, and a cap group.

The eight-carbon chain of ethyl 8-aminooctanoate is well-suited to function as the linker domain in these inhibitors. Studies on amine-based HDAC inhibitors have explored the effect of linker length on the inhibitory potency and isoform selectivity. For instance, a library of secondary and tertiary amine-based HDAC inhibitors was synthesized, where the linker length was varied. These studies revealed that the length of the aliphatic chain significantly influences the inhibitory activity against different HDAC isoforms.

The synthesis of these inhibitors often involves the alkylation of primary amines with precursors containing the ethyl 8-aminooctanoate backbone, followed by the conversion of the terminal ester to a hydroxamic acid, which acts as the zinc-binding group.

Creation of Toll-Like Receptor (TLR1/TLR2) Agonists

The application of this compound in the direct synthesis of Toll-Like Receptor (TLR) agonists is not extensively documented in publicly available research. TLRs are a class of proteins that play a key role in the innate immune system. TLR1 and TLR2 form a heterodimer that recognizes lipoproteins from bacteria and other pathogens. The synthesis of TLR1/TLR2 agonists often involves the creation of lipopeptides, which mimic these natural ligands.

Given its bifunctional nature, with a lipid-like carbon chain and a reactive amine, this compound could potentially serve as a linker to connect a lipid moiety to a peptide or another recognition motif in the design of synthetic TLR agonists. However, specific examples of its use in this context are not readily found in the scientific literature.

Polymer Chemistry and Materials Science Applications

The ability of this compound to act as a bifunctional monomer opens up possibilities for its use in polymer chemistry and materials science. The presence of both an amine and a carboxylic acid derivative (the ester) allows it to participate in polymerization reactions to form polyamides and other polymers.

Role in the Development of Novel Materials with Specific Properties

This compound can be envisioned as a monomer for the synthesis of polyamides with specific properties. The long, flexible eight-carbon chain between the amide linkages would be expected to impart a degree of flexibility and a lower melting point compared to polyamides made from shorter-chain monomers.

While direct polymerization of this compound is not widely reported, analogous studies using similar amino acid esters have demonstrated the feasibility of creating novel polymers. For example, the solution polymerization of ethyl L-lysine dihydrochloride (B599025) with various dianhydrides and diacyl chlorides has been shown to produce optically active and potentially ion-exchangeable polyimides and polyamides. These polymers exhibit good thermal stability and solubility in polar aprotic solvents. This research provides a strong indication of the potential for this compound to be used in the synthesis of new materials with tailored properties.

Conjugation Chemistry and Delivery Systems

The distinct reactive sites of this compound make it an attractive candidate for use as a linker in various conjugation strategies, particularly in the development of sophisticated drug delivery systems.

This compound, with its amino and ester functionalities, can serve as a simple, flexible alkyl linker. The primary amine can be acylated or alkylated to attach it to one part of a conjugate, while the ester can be hydrolyzed to a carboxylic acid, which can then be activated to form an amide bond with an amine on a second molecule. Alternatively, the ester could potentially undergo direct aminolysis. This bifunctionality allows for the controlled and sequential attachment of different molecular entities.

While complex, cleavable linkers containing peptide sequences or disulfide bonds are common in advanced ADCs, simpler, non-cleavable alkyl linkers also play a role where the payload is designed to be active even when attached to the antibody after lysosomal degradation nih.gov. The octanoate (B1194180) chain of Ethyl 8-aminooctanoate provides spatial separation between the conjugated molecules, which can be important for maintaining their individual biological activities.

Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid therapeutics, including mRNA vaccines tdl.orgnih.gov. A critical component of these formulations is the ionizable lipid, which is typically composed of a tertiary amine headgroup and two or more hydrophobic lipid tails nih.gov. These lipids are positively charged at low pH, facilitating the encapsulation of negatively charged mRNA, and are neutral at physiological pH, which enhances their biocompatibility nih.gov.

Long-chain amino acids and their esters are key starting materials in the synthesis of these sophisticated ionizable lipids. For example, an improved synthetic process for the ionizable lipid heptadecan-9-yl 8-[(2-hydroxyethyl)[8-(nonyloxy)-8-oxooctyl]amino]-octanoate starts with 8-aminooctanoic acid cjph.com.cn. This compound is a protected and activated form of this starting material, making it an ideal precursor for the synthesis of such ionizable lipids.

A plausible synthetic route would involve the N-alkylation of the amino group of Ethyl 8-aminooctanoate with lipid tails, followed by further functionalization of the nitrogen atom to create the desired ionizable headgroup. The ethyl ester provides a convenient handle that can either be retained or modified in the final lipid structure. The use of building blocks like this compound allows for the modular synthesis of libraries of ionizable lipids with varying properties for the optimization of LNP formulations nih.gov.

Table 1: Key Intermediates in the Synthesis of an Ionizable Lipid from 8-Aminooctanoic Acid Derivatives

| Precursor/Intermediate | Role in Synthesis | Reference |

| 8-Aminooctanoic acid | Starting material for the synthesis of the amino-headgroup portion of the ionizable lipid. | cjph.com.cn |

| Ethyl 8-aminooctanoate | A protected and activated form of 8-aminooctanoic acid, suitable for N-alkylation reactions. | Inferred |

| Heptadecan-9-ol | Precursor for one of the lipid tails. | cjph.com.cn |

| Nonyl 8-bromooctanoate | Precursor for another lipid tail. | cjph.com.cn |

Cyclophane and Macrocyclic Compound Synthesis

The bifunctional nature of this compound also lends itself to the synthesis of macrocyclic compounds, such as cyclophanes and other polyamide macrocycles. These structures are of interest in host-guest chemistry, molecular recognition, and as scaffolds in medicinal chemistry.

Macrocyclization is a key step in the synthesis of many cyclic peptides and peptidomimetics, often employed to enhance stability and biological activity nih.gov. The formation of amide bonds is a common strategy for cyclization nih.gov.

This compound can be envisioned as a monomeric unit in the synthesis of a polyamide macrocycle. For instance, under high dilution conditions to favor intramolecular reactions, the amino group of one molecule could react with the activated ester of another to form a dimer, which could then undergo further cyclization. More controlled approaches would involve protecting one of the functional groups while the other is reacted, followed by deprotection and a final ring-closing step. The flexible eight-carbon chain allows for the formation of medium- to large-sized rings without introducing excessive ring strain.

Exploration of Biochemical and Metabolic Pathway Interactions

Research in Fatty Acid Metabolism

8-aminooctanoic acid is classified as a medium-chain fatty acid, a group of fatty acids with aliphatic tails of six to twelve carbon atoms. nih.gov Medium-chain fatty acids like octanoic acid (caprylic acid) are known to be readily metabolized by mitochondrial β-oxidation for energy production. nih.govmdpi.comfrontiersin.org

While direct studies on the β-oxidation of 8-aminooctanoic acid are limited, strong evidence for its participation in this pathway comes from research on one of its derivatives. A study investigating a selective inhibitor of the enzyme CYP4Z1, 8-[(1H-benzotriazol-1-yl)amino]octanoic acid, found that the products of its β-oxidation exhibited a more potent inhibitory effect than the parent compound itself. mdpi.com This finding implies that the 8-aminooctanoic acid backbone of the derivative serves as a substrate for the β-oxidation enzymatic machinery.

The process of β-oxidation involves a cycle of four enzymatic reactions that sequentially shorten the fatty acyl-CoA molecule, producing acetyl-CoA, FADH₂, and NADH in each round. aocs.orgwikipedia.org The acetyl-CoA can then enter the citric acid cycle for further energy generation. wikipedia.org Given its structure, it is plausible that 8-aminooctanoic acid follows a similar metabolic fate.

| Property | 8-Aminooctanoic Acid | Octanoic Acid (Caprylic Acid) | Decanoic Acid (Capric Acid) |

|---|---|---|---|

| Chemical Formula | C₈H₁₇NO₂ nih.gov | C₈H₁₆O₂ | C₁₀H₂₀O₂ |

| Molecular Weight | 159.23 g/mol nih.gov | 144.21 g/mol | 172.26 g/mol |

| Key Structural Feature | 8-carbon chain with a terminal amino group nih.gov | 8-carbon saturated fatty acid nih.gov | 10-carbon saturated fatty acid frontiersin.org |

| Primary Metabolic Pathway | Presumed to be β-oxidation mdpi.com | Mitochondrial β-oxidation nih.govfrontiersin.org | Mitochondrial β-oxidation frontiersin.org |

Investigations Pertaining to the Urea (B33335) Cycle

The urea cycle is a critical metabolic pathway that takes place primarily in the liver and is responsible for converting highly toxic ammonia (B1221849) into urea for excretion. wikipedia.org This cycle involves a series of five enzymatic reactions that process ammonia and the amino group from aspartate. tmv.ac.in

The key enzymes and intermediates of the urea cycle are well-established. nih.gov However, a thorough review of the scientific literature reveals no direct research or investigations into the interaction of Ethyl 8-aminooctanoate hydrochloride or its parent compound, 8-aminooctanoic acid, with the urea cycle. There is currently no evidence to suggest that this compound acts as an intermediate, substrate, activator, or inhibitor of any of the urea cycle enzymes. Studies have shown that other environmental contaminants can disrupt the urea cycle, leading to an increase in serum ammonia levels, but 8-aminooctanoic acid has not been implicated in such a mechanism. nih.gov

| Enzyme | Abbreviation | Location | Function |

|---|---|---|---|

| Carbamoyl (B1232498) Phosphate (B84403) Synthetase I | CPS1 | Mitochondria | Catalyzes the condensation of ammonia, bicarbonate, and ATP to form carbamoyl phosphate. tmv.ac.in |

| Ornithine Transcarbamylase | OTC | Mitochondria | Transfers the carbamoyl group from carbamoyl phosphate to ornithine to form citrulline. nih.gov |

| Argininosuccinate (B1211890) Synthetase | ASS1 | Cytosol | Condenses citrulline and aspartate to form argininosuccinate. tmv.ac.in |

| Argininosuccinate Lyase | ASL | Cytosol | Cleaves argininosuccinate into arginine and fumarate. tmv.ac.in |

| Arginase 1 | ARG1 | Cytosol | Hydrolyzes arginine to produce urea and ornithine, completing the cycle. tmv.ac.in |

Role as a Human Metabolite (referring to 8-aminooctanoic acid)

8-aminooctanoic acid has been identified as a human metabolite. nih.govmedchemexpress.comrosesci.com Specifically, it has been detected in human blood, although it has not been quantified under normal physiological conditions.

Importantly, 8-aminooctanoic acid is not considered a naturally occurring metabolite in humans. Instead, it is classified as a component of the human exposome. The exposome encompasses the totality of environmental exposures—from diet, lifestyle, and other external sources—that an individual experiences throughout their lifetime. This classification suggests that the presence of 8-aminooctanoic acid in the human body is a result of exposure to this compound or its derivatives from exogenous sources, rather than being a product of endogenous metabolic pathways.

Participation in Polyamine Metabolic Pathways

Polyamines, such as putrescine, spermidine, and spermine, are ubiquitous small polycations essential for cell growth, differentiation, and proliferation. nih.gov The synthesis of polyamines is intricately linked to amino acid metabolism, particularly through the urea cycle intermediate, ornithine. nih.gov The first and rate-limiting step in polyamine biosynthesis is the decarboxylation of ornithine to form putrescine, a reaction catalyzed by the enzyme ornithine decarboxylase (ODC). researchgate.net

Despite this connection between the urea cycle and polyamine synthesis, there is no scientific literature to date that has investigated or established a role for this compound or 8-aminooctanoic acid in polyamine metabolic pathways. Research has not explored whether this compound can influence the activity of ODC or other enzymes in the pathway, or if it affects the cellular concentrations of polyamines.

Comparative Analysis of Metabolite Alterations in Experimental Biological Systems

Metabolomics is a powerful analytical approach used to identify and quantify the complete set of small-molecule metabolites in a biological sample. mdpi.com Comparative metabolomic analysis, which contrasts the metabolite profiles of a treated system versus a control, can provide a snapshot of the biochemical changes induced by a specific compound. researchgate.net Such studies have been effectively used to reveal alterations in amino acid and lipid metabolism in various contexts. mdpi.comresearchgate.net

Currently, there are no published studies that have performed a comparative metabolomic analysis to assess the global metabolic alterations in a biological system following exposure to this compound or 8-aminooctanoic acid. Such an investigation would be necessary to comprehensively understand its impact on cellular metabolism. A hypothetical study could, for example, expose a cell line (such as HepG2 liver cells) to 8-aminooctanoic acid and compare the resulting metabolite profile to untreated cells. mdpi.com This would reveal which pathways are most significantly perturbed, offering insights into the compound's mechanism of action. The table below illustrates the potential format of results from such a study.

| Metabolite | Metabolic Pathway | Observed Change (Hypothetical) | Potential Implication |

|---|---|---|---|

| Acetyl-CoA | Fatty Acid Metabolism | Increased | Substrate is undergoing β-oxidation. |

| Palmitoyl-CoA | Fatty Acid Synthesis | Decreased | Inhibition of de novo fatty acid synthesis. |

| Citrulline | Urea Cycle | No Change | No direct impact on the urea cycle. |

| Putrescine | Polyamine Synthesis | No Change | No direct impact on polyamine synthesis. |

| Glutamate | Amino Acid Metabolism | Altered | Interaction with amino acid pathways. |

Mechanistic Investigations of Derived Compounds

Elucidation of Molecular Target Interactions

There is no available research data detailing the interactions of Ethyl 8-aminooctanoate hydrochloride derivatives with various molecular targets.

Specific information regarding the binding affinities, receptor subtypes targeted, or functional effects (agonist, antagonist, etc.) of this compound derivatives on any cellular receptors has not been reported in the scientific literature.

There are no published studies that describe the modulation of any specific enzyme activities by derivatives of this compound. Data on enzyme inhibition constants (e.g., IC50, Ki) or mechanisms of enzyme modulation are not available.

Interactions of this compound derivatives with other protein targets, such as ion channels, transporters, or structural proteins, have not been documented in the available scientific literature.

Analytical and Characterization Techniques in Research

Spectroscopic Characterization Methods

Spectroscopy is a cornerstone in the structural elucidation of chemical compounds. By analyzing the interaction of electromagnetic radiation with the molecule, researchers can deduce its atomic and molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules like Ethyl 8-aminooctanoate hydrochloride. It provides detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy: In ¹H NMR, the chemical shifts (δ) are indicative of the electronic environment of each proton. For this compound, the spectrum would be expected to show distinct signals corresponding to the protons of the ethyl group and the octanoate (B1194180) chain. The ethyl group's methylene (B1212753) protons (-OCH₂CH₃) would likely appear as a quartet, while the terminal methyl protons (-OCH₂CH₃) would be a triplet. The protons on the carbon adjacent to the ester carbonyl (C2) and the carbon adjacent to the ammonium (B1175870) group (C8) would be shifted downfield. The remaining methylene groups in the alkyl chain would produce a complex multiplet in the upfield region.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Key expected signals would include a downfield peak for the carbonyl carbon of the ester group, followed by the carbons bonded to the oxygen of the ester and the nitrogen of the amine. The carbons of the ethyl group and the aliphatic chain would appear at higher field strengths.

Expected NMR Data for this compound:

| Atom | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| CH₃ -CH₂-O- | Triplet | ~14 ppm |

| CH₃-CH₂ -O- | Quartet | ~60 ppm |

| -C(=O)- | - | ~174 ppm |

| -CH₂ -C(=O)- | Triplet | ~34 ppm |

| -CH₂ -NH₃⁺ | Multiplet | ~40 ppm |

| -(CH₂)₅- | Multiplet | ~25-30 ppm |

Note: The predicted values are based on the analysis of similar structures and standard chemical shift tables. Actual experimental values may vary based on solvent and other experimental conditions.

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum of this compound would be expected to display several characteristic absorption bands. A strong, broad absorption band would be anticipated in the region of 2800-3200 cm⁻¹, which is characteristic of the N-H stretching vibrations of the primary ammonium group (-NH₃⁺). The presence of the ester functional group would be confirmed by a strong, sharp absorption peak around 1730 cm⁻¹ corresponding to the C=O (carbonyl) stretch. Additionally, C-H stretching vibrations of the alkyl chain would appear in the 2850-2960 cm⁻¹ region, and C-O stretching of the ester would be observed in the 1000-1300 cm⁻¹ range.

Expected IR Absorption Bands for this compound:

| Functional Group | Expected Absorption Range (cm⁻¹) |

| N-H Stretch (Ammonium) | 2800-3200 (broad) |

| C-H Stretch (Alkyl) | 2850-2960 |

| C=O Stretch (Ester) | ~1730 |

| C-O Stretch (Ester) | 1000-1300 |

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For a salt like this compound, electrospray ionization (ESI) is a commonly employed soft ionization technique that allows the intact molecule to be observed.

In a typical ESI mass spectrum, the compound would be detected as its protonated molecular ion [M+H]⁺, where M is the free base (Ethyl 8-aminooctanoate). This would result in a peak corresponding to the mass-to-charge ratio (m/z) of the free amine. High-resolution mass spectrometry, such as Time-of-Flight (TOF), can provide a highly accurate mass measurement, which can be used to confirm the elemental formula.

When coupled with liquid chromatography (LC-MS), this technique allows for the separation of the compound from a mixture prior to its detection by the mass spectrometer, providing both retention time and mass data for enhanced identification.

Chromatographic Analysis for Purity and Composition

Chromatographic methods are essential for separating components of a mixture and assessing the purity of a compound.

Gas chromatography (GC) is a technique used to separate and analyze volatile compounds. For the analysis of this compound, a derivatization step is often necessary to increase the volatility of the compound. A common approach for amino esters is derivatization with reagents like ethyl chloroformate. chemscene.comcore.ac.uknih.gov The resulting derivative is more volatile and can be readily analyzed by GC, often coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS). core.ac.uk

The choice of the GC column is critical for achieving good separation. A capillary column with a non-polar or medium-polarity stationary phase is typically used. The retention time, the time it takes for the compound to travel through the column, is a characteristic feature used for identification, especially when compared to a known standard.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of compounds. researchgate.net It is particularly well-suited for the analysis of non-volatile and thermally sensitive compounds like this compound.

For this compound, reversed-phase HPLC is a common mode of separation. In this setup, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with an acid additive such as formic acid or trifluoroacetic acid to improve peak shape. The compound is detected as it elutes from the column using a detector such as an ultraviolet (UV) detector or a mass spectrometer (LC-MS). The purity of the sample can be determined by the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering substantial improvements in resolution, speed, and sensitivity compared to traditional High-Performance Liquid Chromatography (HPLC). rjptonline.org This technology utilizes stationary phase particles of less than 2 µm in diameter, which allows for higher mobile phase linear velocities without sacrificing separation efficiency. ajpaonline.comresearchgate.net The increased efficiency leads to narrower peaks, better separation of components, and significantly reduced analysis times. ijsrtjournal.com

In the context of analyzing compounds like this compound, UPLC is a powerful tool. The analysis of amino acid esters can be challenging due to their polarity and lack of a strong chromophore for UV detection. thermofisher.com UPLC systems, with their lower dispersion and higher sensitivity, are well-suited to overcome these challenges. ijsrtjournal.com Methods can be developed using reversed-phase columns, such as an Acquity BEH C18, with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile. researchgate.netresearchgate.net Due to the high pressures involved (up to 15,000 psi), the instrumentation is specifically designed to handle these conditions, ensuring robust and reproducible results. ijsrtjournal.com

For quantitative analysis, pre-column derivatization is often employed to attach a UV-active or fluorescent tag to the primary amine of this compound, enhancing detection sensitivity. thermofisher.comdss.go.th The speed of UPLC allows for high-throughput screening and rapid quality control of synthesis products or reaction mixtures.

Table 1: Comparison of Typical HPLC and UPLC Parameters for Amino Acid Ester Analysis

| Parameter | Conventional HPLC | UPLC |

|---|---|---|

| Particle Size | 3 - 5 µm | < 2 µm |

| Column Dimensions | 4.6 x 150 mm | 2.1 x 100 mm |

| Flow Rate | 1.0 - 1.5 mL/min | 0.3 - 0.6 mL/min |

| Pressure | 1000 - 4000 psi | 6000 - 15000 psi |

| Run Time | 15 - 30 min | 2 - 8 min |

| Resolution | Good | Excellent |

| Solvent Consumption | High | Low |

Advanced Structural Elucidation

X-ray Crystallography of Key Derivatives

Structural studies on related amino acid ester hydrochlorides have revealed key details about their crystal packing and intermolecular interactions, such as hydrogen bonding between the ammonium group and the chloride anion, as well as carbonyl groups. rsc.orgresearchgate.net This information is crucial for understanding the physical properties of the material and for designing new molecules with specific functionalities. For instance, the crystal structure of a derivative can confirm its stereochemistry and reveal subtle conformational preferences that influence its reactivity. nih.govresearchgate.net

The data obtained from an X-ray diffraction experiment includes the crystal system, space group, and unit cell dimensions, which describe the symmetry and size of the repeating unit in the crystal lattice. nih.gov

Table 2: Representative Crystallographic Data for an Amino Acid Ester Hydrochloride Derivative

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₀H₂₂ClNO₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 6.773 |

| b (Å) | 13.444 |

| c (Å) | 11.984 |

| **β (°) ** | 98.5 |

| **Volume (ų) ** | 1078.9 |

| Z (molecules/unit cell) | 4 |

Note: Data is representative of similar structures found in the literature. rsc.org

Surface and Thin Film Characterization

Surface Wave Ellipsometry (SWE)

Ellipsometry is a highly sensitive optical technique used to characterize thin films and surfaces. It measures the change in the polarization state of light upon reflection from a sample surface. nist.gov This change is quantified by two parameters, Psi (Ψ) and Delta (Δ), which are related to the ratio of the reflection coefficients for p- and s-polarized light. From these parameters, properties such as film thickness and refractive index can be determined with sub-nanometer precision. researchgate.net

Compounds like this compound, which possess a long alkyl chain and a terminal functional group (amine), are suitable for forming self-assembled monolayers (SAMs) on various substrates. nih.govrsc.org Ellipsometry is a primary tool for studying the formation kinetics and final structure of these SAMs. researchgate.net For example, the amino group can be used to graft the molecule onto a silica (B1680970) or gold surface. By monitoring the ellipsometric parameters in real-time or ex-situ, one can determine the thickness of the resulting monolayer, which provides insight into the orientation of the molecules on the surface (e.g., whether they are standing up or lying down). nist.govresearchgate.net The effective refractive index of the film can also be used to calculate the surface coverage and packing density of the molecules. researchgate.net

Table 3: Illustrative Ellipsometry Data for a Self-Assembled Monolayer

| Substrate | Analyte | Film Thickness (Å) | Refractive Index (n) |

|---|---|---|---|

| Silicon Wafer (SiO₂) | Amino-terminated alkylsilane | 12.5 | 1.45 |

| Gold (Au) | Amino-terminated alkanethiol | 14.2 | 1.48 |

Thermal Analysis Techniques for Material Forms

Thermal analysis techniques are used to study the physical and chemical properties of materials as a function of temperature. For a solid compound like this compound, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are particularly valuable.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting point (Tₘ), glass transition temperature (T₉), and crystallization events. researchgate.net For a crystalline compound like an amino acid ester hydrochloride, DSC would show a sharp endothermic peak corresponding to its melting point, providing information about its purity and thermal stability. researchgate.net

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time. It is used to determine the thermal stability and decomposition profile of a material. A TGA thermogram for this compound would show the temperature at which the compound begins to degrade and the percentage of mass lost at different stages, which can provide insights into its decomposition mechanism. researchgate.net

Table 4: Hypothetical Thermal Analysis Data for this compound

| Technique | Event | Onset Temperature (°C) | Peak Temperature (°C) | Mass Loss (%) |

|---|---|---|---|---|

| DSC | Melting | 155 | 158 | N/A |

| TGA | Decomposition Stage 1 | 210 | 235 | 32 |

| TGA | Decomposition Stage 2 | 280 | 310 | 65 |

Q & A

Q. How can researchers determine the purity of Ethyl 8-aminooctanoate hydrochloride, and what analytical methods are recommended?

To assess purity, gas chromatography (GC) with flame ionization detection (FID) is commonly employed, as it provides high-resolution separation and quantification of organic compounds. Ensure the GC method uses a polar column (e.g., DB-WAX) and a temperature gradient optimized for amines and esters. Calibrate the system with a certified reference standard, and validate the method using spiked samples to confirm linearity and recovery rates. Purity ≥98% (GC) is typical for research-grade material . For additional validation, combine GC with nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity and rule out isomeric impurities.

Q. What are the recommended safety protocols for handling and storing this compound in laboratory settings?

While the compound is classified as a non-dangerous good, standard laboratory precautions apply:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for weighing or handling powdered forms to minimize inhalation risks.

- Storage: Keep in tightly sealed containers under anhydrous conditions at 2–8°C to prevent hydrolysis. Avoid exposure to moisture or strong acids/bases, which may degrade the ester or hydrochloride groups .

- Waste Disposal: Neutralize aqueous solutions to pH 7 before disposal, and follow institutional guidelines for non-hazardous organic waste .

Q. What synthetic routes are commonly used to prepare this compound?

A typical synthesis involves:

Esterification: React 8-aminooctanoic acid with ethanol under acidic catalysis (e.g., H₂SO₄) to form the ethyl ester.

Hydrochloride Formation: Treat the free amine with HCl gas in anhydrous ether or dichloromethane to precipitate the hydrochloride salt.

Purification: Recrystallize the product from a mixture of ethanol and diethyl ether to remove unreacted starting materials and byproducts .

Alternative routes may use protecting groups (e.g., Boc) for the amine during esterification, followed by deprotection and HCl salt formation .

Advanced Research Questions

Q. How can researchers resolve contradictions in experimental data involving this compound, such as inconsistent reaction yields?

Contradictions often arise from variable reaction conditions or impurities. Address this by:

- Design of Experiments (DOE): Systematically vary parameters (e.g., temperature, solvent polarity) to identify critical factors affecting yield.

- Analytical Cross-Validation: Use multiple techniques (e.g., HPLC-MS, FTIR) to verify product identity and purity.

- Replication: Repeat experiments under identical conditions with fresh reagents to confirm reproducibility. Statistical tools like ANOVA can quantify variability and identify outliers .

Q. What advanced analytical techniques are suitable for characterizing the stability of this compound under different pH and temperature conditions?

- Accelerated Stability Studies: Incubate samples at elevated temperatures (40–60°C) and varying pH (3–9) to simulate long-term storage. Monitor degradation via:

- High-Performance Liquid Chromatography (HPLC): Track changes in peak area over time.

- Mass Spectrometry (MS): Identify degradation products (e.g., hydrolyzed esters or deaminated species).

- Thermogravimetric Analysis (TGA): Assess thermal stability by measuring weight loss under controlled heating .

Q. How can researchers optimize reaction conditions for coupling this compound with other bioactive molecules (e.g., peptides or polymers)?

- Solvent Screening: Test polar aprotic solvents (e.g., DMF, DMSO) for solubility and reaction efficiency.

- Catalyst Selection: Use carbodiimide coupling agents (e.g., EDC/HCl) with NHS esters to activate the carboxyl group.

- Kinetic Monitoring: Employ real-time NMR or in-situ IR spectroscopy to track reaction progress and optimize stoichiometry .

Q. What strategies are recommended to assess the compound’s compatibility with other reagents in multi-step syntheses?

- Compatibility Testing: Conduct small-scale pilot reactions with potential co-reagents (e.g., oxidizing agents, reducing agents) to identify incompatibilities.

- Computational Modeling: Use software like Gaussian or ChemDraw to predict reactivity and side reactions based on molecular orbitals and functional group interactions.

- Quenching Protocols: Develop stepwise quenching methods (e.g., aqueous workup for unreacted reagents) to isolate intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.